molecular formula C24H24N4O3S2 B5495851 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5495851
M. Wt: 480.6 g/mol
InChI Key: URXHUXAJBFXHQY-MNDPQUGUSA-N
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Description

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • A Z-configuration at the methine bridge linking the thiazolidinone and pyridopyrimidinone systems.
  • A 3-methoxypropyl substituent on the thiazolidinone ring.
  • A 2-phenylethylamino group at the 2-position of the pyridopyrimidinone core. This structure is synthesized via multistep reactions involving thiazolidinone intermediates and substitution reactions, as inferred from analogous pathways in , and 4 .

Properties

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-31-15-7-14-28-23(30)19(33-24(28)32)16-18-21(25-12-11-17-8-3-2-4-9-17)26-20-10-5-6-13-27(20)22(18)29/h2-6,8-10,13,16,25H,7,11-12,14-15H2,1H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXHUXAJBFXHQY-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Construction of the pyrido[1,2-a]pyrimidinone core: This involves the cyclization of a suitable precursor, often through a condensation reaction.

    Introduction of substituents: The methoxypropyl and phenylethyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations in Thiazolidinone Derivatives

Table 1: Substituent-Based Comparison
Compound Name / ID Thiazolidinone Substituent Amino Group Substituent Core Heterocycle Key Properties/Activities
Target Compound 3-Methoxypropyl 2-Phenylethylamino Pyrido[1,2-a]pyrimidin-4-one Unknown (structural focus)
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Methoxyethyl 1-Phenylethylamino Pyrido[1,2-a]pyrimidin-4-one Likely altered lipophilicity
442552-33-2 Tetrahydrofuranmethyl 2-Furylmethylamino Pyrido[1,2-a]pyrimidin-4-one Enhanced solubility (polar group)
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) 4-Methoxyphenyl pyrazole Phenylpropanoic acid Thiazolidinone-pyrazole Antioxidant/antimicrobial

Key Observations:

  • Amino Group Modifications: The 2-phenylethylamino group in the target compound contrasts with 1-phenylethylamino (), which may influence stereochemical interactions with biological targets.
  • Core Heterocycles : Pyrido[1,2-a]pyrimidin-4-one (target) vs. imidazo[1,2-a]pyrido[4,3-d]pyrimidine (): The latter’s fused imidazole ring enhances π-π stacking but reduces solubility .

Pharmacological Activity in Analogous Compounds

  • Antimicrobial Activity: Thiazolidinone derivatives with azo linkages () exhibit moderate-to-strong antimicrobial effects, suggesting the target compound’s thioxo group and aromatic substituents may confer similar properties .
  • Antioxidant Potential: Compound 13c () with a phenylpropanoic acid side chain showed antioxidant activity, hinting that the target’s phenylethyl group might contribute to radical scavenging .

Physicochemical and Stereochemical Considerations

  • Z-Configuration : The Z-configuration at the methine bridge is critical for planar molecular geometry, as confirmed by crystallography tools like SHELX () .

Biological Activity

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule with potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including a thiazolidine ring and a pyrido[1,2-a]pyrimidinone structure. Its molecular formula is C22H27N5O4S2C_{22}H_{27}N_5O_4S^2, and it has a molecular weight of 489.61 g/mol. The intricate design contributes to its stability and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antibacterial and antifungal activities. For instance, derivatives of similar thiazolidine compounds have demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0040.004 mg/mL to 0.0450.045 mg/mL, showcasing superior efficacy compared to conventional antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 110.0150.030Staphylococcus aureus
Compound 120.0110.020Escherichia coli

The most active compound in the study was identified as compound 8 , which exhibited remarkable antibacterial properties against Enterobacter cloacae with an MIC of 0.0040.004 mg/mL and an MBC of 0.0080.008 mg/mL .

Antifungal Activity

In addition to its antibacterial properties, the compound also showed promising antifungal activity against various fungal strains. The MIC values for antifungal activity were reported between 0.0040.004 mg/mL and 0.060.06 mg/mL, with Trichoderma viride being the most sensitive organism tested .

Table 2: Antifungal Activity of Thiazolidine Derivatives

CompoundMIC (mg/mL)Most Sensitive Fungi
Compound 150.004 - 0.06Trichoderma viride
Compound X0.030Aspergillus fumigatus

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the thiazolidine ring significantly influences the biological activity of these compounds. For instance, modifications in the nitrogen substituents or alterations in the carbon chain length can enhance or diminish antimicrobial potency .

Case Studies

A notable case involved a series of synthesized derivatives based on the thiazolidine scaffold, which were tested for their antimicrobial properties against a panel of bacteria and fungi. The results consistently indicated that modifications leading to increased lipophilicity improved membrane permeability, thereby enhancing antibacterial efficacy.

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